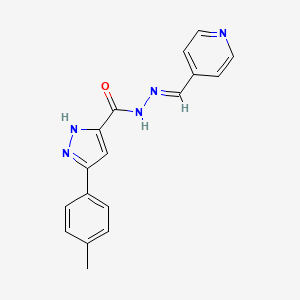![molecular formula C16H21F3N2O3 B5610225 1-[2-oxo-2-(3-propoxypiperidin-1-yl)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5610225.png)
1-[2-oxo-2-(3-propoxypiperidin-1-yl)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridone and pyridine derivatives involves complex chemical processes that often require multiple steps, including cyclization, ethylation, and reactions with various organic compounds. For instance, compounds with similar structures and functionalities have been synthesized through reactions involving amino- and/or hydroxy-substituted cyclic amino groups, demonstrating the complexity and versatility of these chemical synthesis processes (Egawa et al., 1984).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family often features intricate hydrogen bonding and specific spatial arrangements that are crucial for their reactivity and properties. X-ray powder diffraction data and X-ray crystallography have been pivotal in elucidating these structural details, revealing the presence of significant intermolecular and intramolecular hydrogen bonding that influences the compound's stability and reactivity (Wang et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving these compounds can be diverse, including halogenation, cyclization, and interaction with various reagents to produce a wide array of derivatives. These reactions are often influenced by the compound's molecular structure, particularly the presence of electronegative groups like trifluoromethyl, which can impact the reactivity of the pyridine nucleus. The synthesis and reaction mechanisms have been studied through various methods, including density functional theory calculations, to understand their electronic structure and catalytic reactivity (Zhu et al., 2011).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline form, can vary widely depending on the specific substituents and their molecular arrangement. These properties are critical for determining the compound's suitability for various applications and are often characterized using techniques such as capillary powder X-ray diffraction and solid-state nuclear magnetic resonance (SSNMR) spectroscopy (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are significantly influenced by the compound's molecular structure. Studies on related compounds have shown that functionalities such as the pyridine nucleus and trifluoromethyl groups play essential roles in determining these properties. The interaction between these groups and others in the molecule can lead to varied chemical behaviors in different environmental conditions (Usachev et al., 2007).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-oxo-2-(3-propoxypiperidin-1-yl)ethyl]-3-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3/c1-2-9-24-12-5-3-7-20(10-12)14(22)11-21-8-4-6-13(15(21)23)16(17,18)19/h4,6,8,12H,2-3,5,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDDRTJLVCYDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(C1)C(=O)CN2C=CC=C(C2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5610151.png)


![5-(2-chlorophenyl)-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-furamide](/img/structure/B5610183.png)
![2-[(5-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5610194.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5610201.png)
![(1R*,3S*)-7-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5610205.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B5610214.png)
![2-[5-(3,4-dihydro-2H-chromen-2-yl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5610218.png)

![1-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5610233.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5610243.png)
![3-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5610251.png)